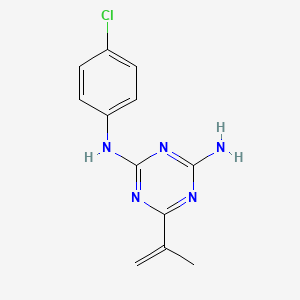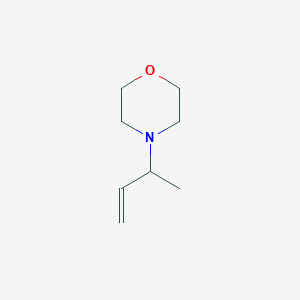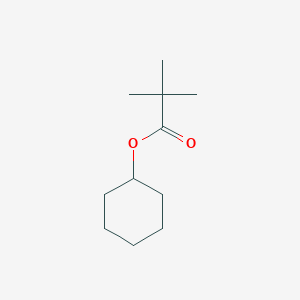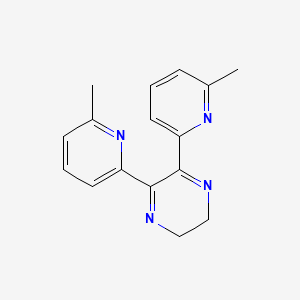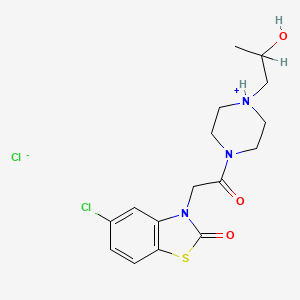
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazolinone core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance bioavailability and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl typically involves a multi-step process. The initial step often includes the formation of the benzothiazolinone core, followed by the introduction of the piperazine moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of such complex molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully controlled to maintain consistency and quality. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl involves its interaction with specific molecular targets. The piperazine moiety enhances its ability to bind to receptors or enzymes, while the benzothiazolinone core contributes to its biological activity. The compound may modulate various signaling pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
Compared to similar compounds, 5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
32527-53-0 |
|---|---|
Molekularformel |
C16H21Cl2N3O3S |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
5-chloro-3-[2-[4-(2-hydroxypropyl)piperazin-4-ium-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;chloride |
InChI |
InChI=1S/C16H20ClN3O3S.ClH/c1-11(21)9-18-4-6-19(7-5-18)15(22)10-20-13-8-12(17)2-3-14(13)24-16(20)23;/h2-3,8,11,21H,4-7,9-10H2,1H3;1H |
InChI-Schlüssel |
SWMPOMJQLSHCRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[NH+]1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



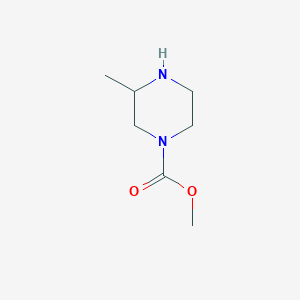
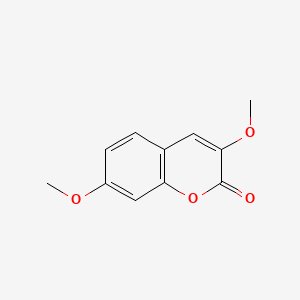

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
